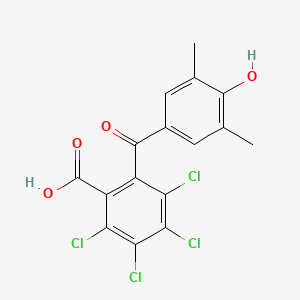![molecular formula C12H19NO B14413258 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene CAS No. 82444-70-0](/img/structure/B14413258.png)
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the azaspiro family, which is known for its diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
The synthesis of 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene typically involves a series of organic reactions. One common method includes the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters . This reaction proceeds through a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway for substrates containing a terminal alkyne moiety. For substrates with an internal alkyne substituent, the reaction follows a cascade 1,2- or 1,3-acyloxy migration/Nazarov cyclization/6-endo-dig cyclization/1,5-acyl migration pathway .
Análisis De Reacciones Químicas
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications .
Mecanismo De Acción
The mechanism of action of 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene can be compared with other similar compounds, such as spirotetramat and acorenone. These compounds share a similar spirocyclic structure but differ in their specific functional groups and biological activities. For example, spirotetramat is used as an insecticide, while acorenone has applications in fragrance and flavor industries .
Propiedades
Número CAS |
82444-70-0 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
7-methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C12H19NO/c1-10-7-12(13(2)9-10)6-4-5-11(8-12)14-3/h8H,1,4-7,9H2,2-3H3 |
Clave InChI |
CLOITTKRKHLVNR-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=C)CC12CCCC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




mercury](/img/structure/B14413184.png)

![(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium](/img/structure/B14413198.png)
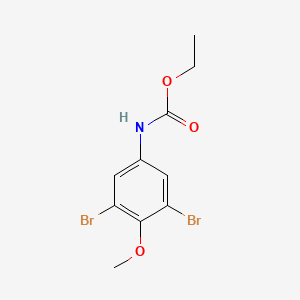
![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
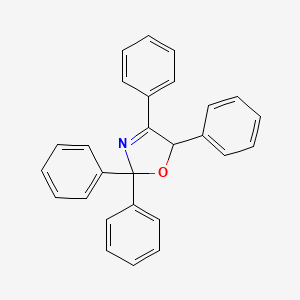
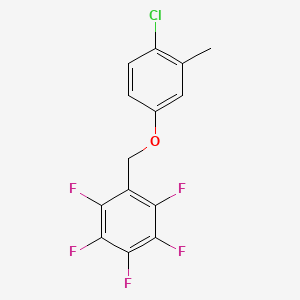

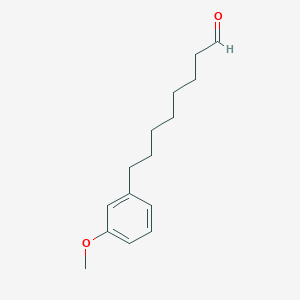
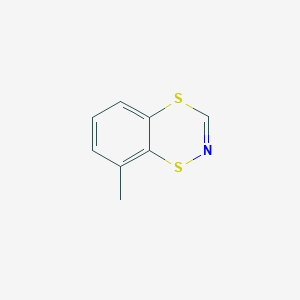
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
